5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods. One common method involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds .
Scientific Research Applications
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The compound’s biological activities are attributed to its ability to interfere with specific molecular pathways, such as bacterial virulence and quorum sensing .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and one oxygen atom and exhibit similar biological activities.
1,2,5-Oxadiazole: Another regioisomer of oxadiazole with different structural and chemical properties.
Uniqueness
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives . This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Biological Activity
5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and cytotoxic effects based on various research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to an oxadiazole ring with a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity by influencing molecular interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study highlighted that oxadiazole derivatives demonstrate broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds can range from 0.48 µg/mL to 1000 µg/mL depending on the specific bacterial strain tested .
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Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Compound A Staphylococcus epidermidis 0.48 0.48 Compound B Escherichia coli 31.25 62.5 Compound C Bacillus subtilis 15.62 31.25
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives is noteworthy. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways:
- Cyclooxygenase Inhibition : In vitro studies demonstrated that certain oxadiazole derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
The anticancer activity of oxadiazole derivatives has been explored in various studies:
- Cytotoxicity Against Cancer Cell Lines : Compounds derived from the oxadiazole scaffold have shown promising results in inhibiting the proliferation of cancer cell lines. For example, certain derivatives were found to significantly reduce cell viability in human cancer cells at concentrations ranging from 10 µM to 100 µM .
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Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound Cell Line IC50 (µM) Compound D HeLa (cervical) 15 Compound E MCF7 (breast) 20 Compound F A549 (lung) 25
The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels in cells, providing protective effects against oxidative stress .
- Cell Cycle Arrest : Certain oxadiazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis and reduced tumor growth .
Case Studies and Research Findings
Several case studies have documented the efficacy of oxadiazole derivatives:
- A study by Dhumal et al. (2016) reported that specific oxadiazole compounds demonstrated strong antitubercular activity against Mycobacterium tuberculosis strains, indicating their potential use in treating infectious diseases .
- Another research effort highlighted that modifications in the substituents on the oxadiazole ring could enhance both antibacterial and anticancer activities, emphasizing structure-activity relationships (SAR) as a critical aspect of drug design .
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-8-6(12-9-5)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
BKJSCOWBUJWXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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